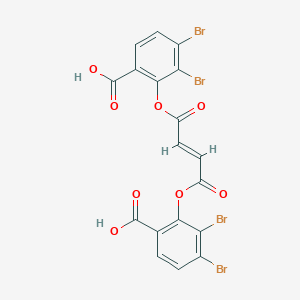

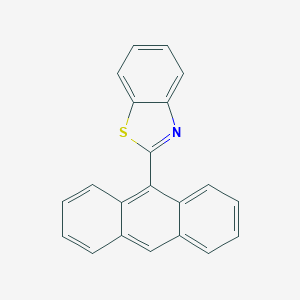

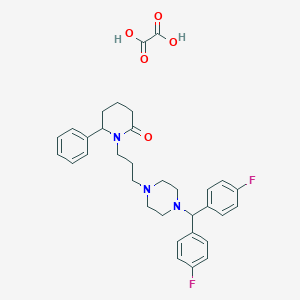

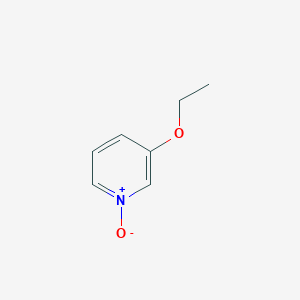

![molecular formula C48H48N32O16 B011357 キュウリ[8]リル](/img/structure/B11357.png)

キュウリ[8]リル

概要

説明

Cucurbit8uril is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form host-guest complexes. Cucurbit8uril is unique due to its large cavity that can accommodate two guest molecules simultaneously. This property makes it a valuable building block in supramolecular chemistry, particularly in the construction of dynamic materials and theranostic systems .

科学的研究の応用

Cucurbit8uril has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for constructing supramolecular assemblies and materials. .

Biology: Employed in the development of biosensors and drug delivery systems. Cucurbituril can enhance the stability and solubility of biologically active molecules

Medicine: Investigated for its potential in theranostics, combining therapeutic and diagnostic capabilities. Cucurbituril-based systems can target specific sites in the body and release therapeutic agents in response to external stimuli

Industry: Utilized in environmental applications, such as the removal of pollutants from water. Cucurbituril-based assemblies can effectively adsorb and remove dyes and antibiotics from aqueous solutions

作用機序

The mechanism of action of cucurbit8uril is primarily based on its ability to form host-guest complexes through non-covalent interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. The formation of these complexes can influence the reactivity, stability, and solubility of the guest molecules .

Cucurbit8uril can also act as a molecular container, protecting guest molecules from degradation and enhancing their bioavailability. In drug delivery applications, cucurbit8uril can release the encapsulated drug in response to specific stimuli, such as changes in pH or temperature .

将来の方向性

Research on CB8 continues to explore its applications in drug delivery, catalysis, and supramolecular chemistry. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing practical uses.

: Wu, Y., Sun, L., Chen, X., et al. (2023). Cucurbit8uril-based water-dispersible assemblies with enhanced optoacoustic performance for multispectral optoacoustic imaging. Nature Communications, 14, 3918. Link

生化学分析

Biochemical Properties

Cucurbit[8]uril has high affinity for a wide range of compounds, forming host-guest complexes . This property has led to its use in sensing, chromatographic separation, extraction studies, and membrane transport . It has also been used in the regulation of bioactive molecules through competitive binding .

Cellular Effects

The effects of Cucurbit[8]uril on cells are largely due to its ability to form host-guest complexes with various biomolecules . This can influence cell function by altering the availability and activity of these molecules. Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

Cucurbit[8]uril exerts its effects at the molecular level through its ability to form host-guest complexes . This can lead to changes in the activity of enzymes and other biomolecules, potentially influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of Cucurbit[8]uril can change over time in laboratory settings due to its dynamic properties . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Cucurbit[8]uril can interact with various enzymes and cofactors, potentially influencing metabolic pathways . Detailed studies on its effects on metabolic flux or metabolite levels are still needed.

Transport and Distribution

Cucurbit[8]uril can be transported and distributed within cells and tissues . Detailed studies on its interactions with transporters or binding proteins, as well as its effects on localization or accumulation, are still needed.

準備方法

Cucurbit8uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically occurs in a strong acidic medium, such as concentrated hydrochloric acid, at elevated temperatures. The process involves the formation of a macrocyclic structure with a cavity capable of hosting guest molecules .

Industrial production methods for cucurbit8uril are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:

Condensation Reaction: Glycoluril and formaldehyde are mixed in a strong acidic medium.

Cyclization: The mixture is heated to promote the formation of the macrocyclic structure.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure cucurbituril

化学反応の分析

Cucurbit8uril undergoes various chemical reactions, primarily driven by its ability to form stable host-guest complexes. Some of the key reactions include:

Host-Guest Complexation: Cucurbituril can encapsulate two guest molecules within its cavity, forming stable complexes. .

Oxidation and Reduction: While cucurbituril itself is relatively inert, the guest molecules encapsulated within its cavity can undergo oxidation and reduction reactions. The macrocyclic structure of cucurbituril can influence the reactivity and stability of these guest molecules.

Substitution Reactions: Cucurbituril can participate in substitution reactions where guest molecules are exchanged within its cavity. .

Common reagents and conditions used in these reactions include strong acids for the initial synthesis, and various organic solvents for the formation of host-guest complexes. The major products formed from these reactions are typically stable host-guest complexes with enhanced properties compared to the free guest molecules .

類似化合物との比較

Cucurbit8uril is part of the cucurbituril family, which includes other homologues such as cucurbit5uril, cucurbit6uril, cucurbit7uril, and cucurbit10uril. These compounds share similar structural features but differ in the size of their cavities and the number of glycoluril units .

- Cucurbit5uril : Smaller cavity, suitable for encapsulating smaller guest molecules.

- Cucurbit6uril : Commonly used in molecular recognition and catalysis.

- Cucurbit7uril : Larger cavity than cucurbit6uril, used in drug delivery and biosensing.

- Cucurbit 10uril : Largest cavity, capable of encapsulating larger guest molecules or multiple smaller guests .

Cucurbit8uril is unique due to its ability to form ternary complexes by encapsulating two guest molecules simultaneously. This property sets it apart from other cucurbiturils and makes it particularly valuable in applications requiring the simultaneous encapsulation of multiple guests .

特性

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWISUOKHSUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1329.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。